1-(Oxolan-2-yl)cyclobutane-1-carboxylic acid
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Overview
Description
1-(Oxolan-2-yl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol It is characterized by the presence of a cyclobutane ring fused with an oxolane (tetrahydrofuran) ring and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Oxolan-2-yl)cyclobutane-1-carboxylic acid can be synthesized through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a cyclobutane derivative, with an oxolane ring. The reaction typically requires the use of strong acids or bases as catalysts and may involve heating to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(Oxolan-2-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts or esters, while reduction may produce alcohols or aldehydes .
Scientific Research Applications
1-(Oxolan-2-yl)cyclobutane-1-carboxylic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents, may involve this compound.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(Oxolan-2-yl)cyclobutane-1-carboxylic acid exerts its effects depends on its interactions with molecular targets. These interactions may involve binding to specific enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use .
Comparison with Similar Compounds
Cyclobutanecarboxylic acid: Similar in structure but lacks the oxolane ring.
Tetrahydrofuran-2-carboxylic acid: Contains the oxolane ring but lacks the cyclobutane ring.
Cyclopropanecarboxylic acid: Smaller ring structure compared to cyclobutane.
Uniqueness: 1-(Oxolan-2-yl)cyclobutane-1-carboxylic acid is unique due to the combination of the cyclobutane and oxolane rings, which imparts distinct chemical and physical properties. This structural feature makes it a valuable compound for various research applications .
Properties
IUPAC Name |
1-(oxolan-2-yl)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8(11)9(4-2-5-9)7-3-1-6-12-7/h7H,1-6H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIGLFGQVNFASQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2(CCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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